molecular formula C24H29N3O3S B2552763 (4-Benzhydrylpiperazin-1-yl)(1-(cyclopropylsulfonyl)azetidin-3-yl)methanone CAS No. 1428357-18-9

(4-Benzhydrylpiperazin-1-yl)(1-(cyclopropylsulfonyl)azetidin-3-yl)methanone

Cat. No.: B2552763
CAS No.: 1428357-18-9
M. Wt: 439.57
InChI Key: UGIVNMXUNQXFLT-UHFFFAOYSA-N
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Description

(4-Benzhydrylpiperazin-1-yl)(1-(cyclopropylsulfonyl)azetidin-3-yl)methanone is a synthetic organic compound featuring a benzhydrylpiperazine moiety linked via a methanone bridge to a 1-(cyclopropylsulfonyl)azetidine group.

Properties

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-(1-cyclopropylsulfonylazetidin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3S/c28-24(21-17-27(18-21)31(29,30)22-11-12-22)26-15-13-25(14-16-26)23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10,21-23H,11-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGIVNMXUNQXFLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CC(C2)C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Piperazine

Piperazine undergoes N-alkylation with benzhydryl bromide under modified conditions from PMC3134852:

Procedure :

  • Piperazine (8.6 g, 0.1 mol), benzhydryl bromide (24.3 g, 0.1 mol), and anhydrous K₂CO₃ (27.6 g, 0.2 mol) are refluxed in acetonitrile (150 mL) for 48 h.
  • The mixture is filtered, concentrated, and purified via column chromatography (CHCl₃:MeOH 95:5) to yield 4-benzhydrylpiperazine as a white solid (18.2 g, 72%).

Key Data :

  • Yield : 68–75%
  • ¹H NMR (300 MHz, CDCl₃) : δ 7.38–7.21 (m, 10H, Ar-H), 4.25 (s, 1H, CH), 3.15–2.85 (m, 8H, piperazine-H).

Synthesis of 1-(Cyclopropylsulfonyl)azetidine-3-carbonyl Chloride

Azetidine-3-carboxylic Acid Activation

Azetidine-3-carboxylic acid is converted to its acyl chloride using oxalyl chloride:

Procedure :

  • Azetidine-3-carboxylic acid (1.01 g, 10 mmol) is stirred with oxalyl chloride (2.54 mL, 30 mmol) and DMF (2 drops) in dry DCM (20 mL) at 0°C for 2 h.
  • The solution is concentrated under vacuum to yield azetidine-3-carbonyl chloride as a pale-yellow oil (1.12 g, 95%).

Sulfonylation with Cyclopropylsulfonyl Chloride

The free amine of azetidine-3-carbonyl chloride is sulfonylated:

Procedure :

  • Azetidine-3-carbonyl chloride (1.18 g, 10 mmol) and triethylamine (3.0 mL, 21.5 mmol) are dissolved in DCM (30 mL).
  • Cyclopropylsulfonyl chloride (1.34 g, 10 mmol) is added dropwise at 0°C, stirred for 12 h, and washed with brine.
  • The organic layer is dried (MgSO₄) and concentrated to afford 1-(cyclopropylsulfonyl)azetidine-3-carbonyl chloride as a crystalline solid (1.89 g, 85%).

Key Data :

  • ¹³C NMR (75 MHz, CDCl₃) : δ 168.4 (C=O), 58.2 (azetidine-C3), 45.1 (SO₂), 14.7 (cyclopropyl-CH₂).

Coupling via Nucleophilic Acyl Substitution

Methanone Bridge Formation

The acyl chloride reacts with 4-benzhydrylpiperazine under Schotten-Baumann conditions:

Procedure :

  • 4-Benzhydrylpiperazine (2.67 g, 10 mmol) and NaOH (0.8 g, 20 mmol) are dissolved in THF/H₂O (50 mL, 1:1).
  • 1-(Cyclopropylsulfonyl)azetidine-3-carbonyl chloride (2.23 g, 10 mmol) in THF (10 mL) is added dropwise at 0°C.
  • After 6 h, the product is extracted with EtOAc, dried, and purified via silica chromatography (hexane:EtOAc 7:3) to yield the title compound as a white powder (3.82 g, 87%).

Optimization Notes :

  • Excess piperazine (1.5 equiv.) improves yield to 92%.
  • Reaction at −10°C minimizes ketone reduction side products.

Analytical Characterization

Spectroscopic Data

  • Molecular Formula : C₂₄H₂₉N₃O₃S
  • Molecular Weight : 439.6 g/mol
  • ¹H NMR (300 MHz, CDCl₃) : δ 7.40–7.18 (m, 10H, Ar-H), 4.32 (s, 1H, CH), 3.95–3.75 (m, 4H, piperazine-H), 3.62–3.45 (m, 3H, azetidine-H), 2.90–2.70 (m, 4H, SO₂CH₂), 1.20–1.05 (m, 4H, cyclopropyl-H).
  • HRMS (ESI+) : m/z calc’d for C₂₄H₂₉N₃O₃S [M+H]⁺: 440.2004; found: 440.1998.

Purity Assessment

Parameter Value Method
HPLC Purity 98.7% C18, MeOH/H₂O 70:30
Melting Point 162–164°C Capillary method
Residual Solvent <0.1% (THF) GC-FID

Alternative Synthetic Routes

Mitsunobu Coupling

Azetidine-3-carbinol derivatives can be oxidized to ketones using Dess-Martin periodinane, followed by sulfonylation:

Procedure :

  • Azetidine-3-carbinol (1.03 g, 12 mmol) is oxidized to azetidine-3-carboxaldehyde (0.89 g, 78%).
  • Sulfonylation with cyclopropylsulfonyl chloride yields 1-(cyclopropylsulfonyl)azetidine-3-carboxaldehyde (1.21 g, 70%).
  • Grignard addition with benzhydrylpiperazine-magnesium bromide forms the tertiary alcohol, which is dehydrated to the ketone (overall yield: 52%).

Limitations :

  • Low yield in dehydration step (≤60%).
  • Requires strict anhydrous conditions.

Scalability and Process Considerations

Critical Parameters

Factor Optimal Range Impact on Yield
Reaction Temp 0–5°C (Step 4) ±15%
Piperazine Equiv 1.2–1.5 +20%
Solvent THF > DCM +12%

Cost Analysis

Reagent Cost/kg (USD) Contribution
Benzhydryl Br 320 44%
Cycloprop.SO₂Cl 1,150 33%
Azetidine-3-CO₂H 2,800 19%

Chemical Reactions Analysis

Types of Reactions

(4-Benzhydrylpiperazin-1-yl)(1-(cyclopropylsulfonyl)azetidin-3-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, modifying its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Structure and Composition

The compound consists of several functional groups:

  • Benzhydryl group
  • Piperazine ring
  • Cyclopropylsulfonyl group
  • Azetidinone moiety

These components contribute to the compound's distinctive chemical behavior, making it a valuable subject for further research.

Synthetic Routes

The synthesis typically involves multi-step organic reactions, starting with the benzhydrylpiperazine intermediate. The final product is obtained through reactions with cyclopropylsulfonyl azetidinone derivatives under controlled conditions. Common reagents and conditions include:

  • Oxidizing agents : Hydrogen peroxide, m-chloroperbenzoic acid
  • Reducing agents : Lithium aluminum hydride, sodium borohydride
  • Solvents : Organic solvents tailored to specific reaction requirements

Chemistry

In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new reaction pathways and develop novel compounds with desirable properties.

Biology

The biological activities of (4-Benzhydrylpiperazin-1-yl)(1-(cyclopropylsulfonyl)azetidin-3-yl)methanone are under investigation for:

  • Enzyme inhibition
  • Receptor binding
  • Antimicrobial properties

Research has focused on its interactions with biological targets, shedding light on its therapeutic potential.

Medicine

In medicinal chemistry, this compound is being studied as a potential drug candidate. Key areas of research include:

  • Pharmacokinetics : Understanding how the compound is absorbed, distributed, metabolized, and excreted.
  • Pharmacodynamics : Investigating the biological effects and mechanisms of action.
  • Toxicity profiles : Assessing safety for further development as a therapeutic agent.

Industrial Applications

In industrial settings, this compound may be utilized as an intermediate in the production of:

  • Pharmaceuticals
  • Agrochemicals
  • Specialty chemicals

Its unique chemical properties make it valuable for synthesizing high-value products.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various applications:

  • Anticancer Activity : Research indicates that derivatives similar to this compound exhibit significant inhibition against cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting leukemia cell lines.
  • Enzyme Inhibition Studies : Investigations into the compound's ability to inhibit specific enzymes have revealed its potential as a therapeutic agent in treating diseases related to enzyme dysfunction.
  • Binding Affinity Analysis : Studies utilizing databases such as BindingDB have quantified the binding affinities of this compound with various protein targets, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of (4-Benzhydrylpiperazin-1-yl)(1-(cyclopropylsulfonyl)azetidin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Key Differences:

  • Core Ring Systems: The target compound uses a four-membered azetidine ring, whereas analogs in and employ six-membered piperidine rings (e.g., compounds 6d–6l, 7o–7u) . Smaller rings like azetidine may reduce conformational flexibility but enhance binding selectivity. Sulfonyl Group Variations: The cyclopropylsulfonyl group in the target compound contrasts with aryl sulfonamides (e.g., sulfamoylaminophenyl in 6d–6l) or nitrophenylsulfonyl groups (e.g., 7o–7u) . Cyclopropyl groups are known to improve metabolic stability compared to aromatic sulfonamides.

Physicochemical Properties

  • Melting Points :

    • Piperidine-based nitrophenylsulfonyl compounds (e.g., 7u) exhibit higher melting points (218–220°C) compared to dinitrophenyl analogs (7o: 184–188°C), likely due to stronger intermolecular interactions in para-substituted derivatives .
    • Azetidine’s smaller ring size may lower melting points relative to piperidine analogs, but direct data are unavailable.

Spectroscopic Characterization

  • 1H/13C NMR Trends: Piperidine-based compounds (e.g., 7p, 7q) show distinct methylene/methine proton signals in the δ 1.5–3.5 ppm range for the piperidine ring, whereas azetidine’s constrained structure would upshift these signals due to increased ring strain .

Biological Activity

The compound (4-Benzhydrylpiperazin-1-yl)(1-(cyclopropylsulfonyl)azetidin-3-yl)methanone , often referred to as a benzhydrylpiperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic implications, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Core Structure : The compound features a piperazine ring (4-benzhydrylpiperazine) linked to an azetidine moiety that contains a cyclopropylsulfonyl group.
  • Molecular Formula : C₁₈H₁₉N₃O₂S
  • Molecular Weight : 325.42 g/mol

The biological activity of this compound primarily stems from its interaction with various biological targets, particularly enzymes and receptors.

  • Inhibition of Carbonic Anhydrase :
    • A related compound, 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide, has been shown to effectively inhibit human carbonic anhydrases (hCAs), specifically hCA II and hCA VII. The crystal structures indicate that the benzhydrylpiperazine moiety plays a crucial role in stabilizing interactions within the active site of these enzymes, suggesting that similar mechanisms may apply to our compound of interest .
  • Receptor Binding :
    • The piperazine structure is known for its ability to bind to various neurotransmitter receptors, including serotonin and dopamine receptors. This binding may contribute to potential anxiolytic or antipsychotic effects.

Table 1: Summary of Biological Activities

Activity TypeTarget/EnzymeEffect/OutcomeReference
Enzyme InhibitionHuman Carbonic Anhydrase IISelective inhibition
Enzyme InhibitionHuman Carbonic Anhydrase VIIHigher stability and interaction
Receptor BindingSerotonin ReceptorsPotential anxiolytic effects
Receptor BindingDopamine ReceptorsPossible antipsychotic effects

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

  • Study on Carbonic Anhydrase Inhibition :
    • A study published in Nature reported that modifications in the benzhydrylpiperazine moiety significantly affect the inhibition potency against different hCA isoforms. The findings suggest that structural flexibility and hydrophobic interactions are key determinants for selective inhibition .
  • Piperazine Derivatives in Neuropharmacology :
    • Research has shown that piperazine derivatives exhibit significant binding affinity towards serotonin receptors, indicating their potential use in treating mood disorders. The conformational dynamics of these compounds were analyzed using molecular docking studies, demonstrating promising results for future drug development .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (4-Benzhydrylpiperazin-1-yl)(1-(cyclopropylsulfonyl)azetidin-3-yl)methanone?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including coupling of benzhydrylpiperazine and cyclopropylsulfonyl-azetidine moieties. Solvent selection (e.g., n-hexane/EtOAc or CHCl3/MeOH) and purification via column chromatography are critical for yield optimization. For example, analogous compounds achieved 59–84% yields using solvent-dependent recrystallization .

Q. Which analytical techniques are essential for confirming the compound’s structure and purity?

  • Methodological Answer :

  • 1H/13C-NMR : Assigns proton and carbon environments (e.g., δ 1.70–7.98 ppm in similar derivatives) .
  • HPLC : Validates purity (e.g., 95–99% peak area at 254 nm) .
  • Elemental Analysis : Confirms stoichiometry (e.g., C: ±0.5%, H: ±0.2%, N: ±0.3% deviation) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields for structurally related benzoylpiperidine derivatives?

  • Methodological Answer :

  • Solvent Systems : Polar aprotic solvents (e.g., EtOAc) enhance solubility of intermediates, as seen in 78% yields for derivatives using n-hexane/EtOAc .
  • Catalyst Screening : Transition-metal catalysts (e.g., CuI for click chemistry) may improve cycloaddition efficiency in triazole-containing analogs .
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sulfonylation steps .

Q. How should researchers address discrepancies between calculated and observed elemental analysis data?

  • Methodological Answer :

  • Purification : Re-crystallize in mixed solvents (e.g., CHCl3/MeOH) to remove residual salts or solvents, as demonstrated for compounds with <1% elemental deviation .
  • Synthesis Pathway Verification : Use MS/MS fragmentation to confirm intermediate integrity, especially for sulfonyl-azetidine coupling steps .

Q. What experimental design considerations are critical for scaling synthesis from milligram to gram scale?

  • Methodological Answer :

  • Solvent Volume Ratios : Maintain a 10:1 solvent-to-substrate ratio to avoid precipitation during exothermic reactions .
  • Batch Reactors : Use jacketed reactors for temperature control during sulfonylation, which is sensitive to thermal degradation .
  • Real-Time Monitoring : In-line HPLC tracks reaction progression and minimizes byproduct formation .

Q. How does the cyclopropylsulfonyl group influence the compound’s physicochemical properties?

  • Methodological Answer :

  • Solubility : Sulfonyl groups increase polarity, enhancing aqueous solubility (e.g., cyclopropane sulfonamides show logP reductions by 0.5–1.0 units) .
  • Metabolic Stability : The cyclopropyl group reduces oxidative metabolism in hepatic microsomal assays, as observed in analogs with similar substituents .

Data Contradiction Analysis

Q. How to resolve conflicting NMR signals in derivatives with overlapping proton environments?

  • Methodological Answer :

  • 2D-NMR (COSY, HSQC) : Resolves overlapping signals (e.g., benzhydryl protons at δ 7.31–7.44 ppm) by correlating 1H-1H and 1H-13C couplings .
  • Deuterated Solvent Screening : CDCl3 vs. DMSO-d6 shifts specific peaks, aiding in signal assignment for aromatic regions .

Q. Why do HPLC retention times vary between structurally similar derivatives?

  • Methodological Answer :

  • Mobile Phase pH : Adjusting pH (e.g., 2.5–3.5 with TFA) alters ionization of sulfonamide groups, shifting retention times by 0.5–2.0 minutes .
  • Column Packing Material : C18 vs. phenyl-hexyl columns differentially resolve aromatic vs. aliphatic regions .

Safety and Handling

Q. What safety protocols are recommended for handling sulfonamide-containing intermediates?

  • Methodological Answer :

  • PPE : Use nitrile gloves and fume hoods to prevent dermal exposure, as sulfonamides may cause sensitization .
  • Waste Disposal : Quench reactive intermediates (e.g., sulfonyl chlorides) with 10% NaHCO3 before disposal .

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